Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate
Overview
Description
Mechanism of Action
Target of Action
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate, also known as 4-Carbethoxy-3-methyl-2-cyclohexen-1-one, is an organic compound that is primarily used as a reagent in the synthesis of many natural products . The primary targets of this compound are the biochemical pathways involved in the synthesis of sterols, trisporic acids, and terpenoids .
Mode of Action
The interaction of this compound with its targets involves a series of chemical reactions. Methylene iodide and two equivalents of ethyl acetoacetate react in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane. This precursor is treated with base to induce cyclization. Finally, heat is applied to generate this compound .
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis of sterols, trisporic acids, and terpenoids . These compounds play crucial roles in various biological processes. For instance, sterols are essential components of cell membranes, while terpenoids have diverse roles in plant physiology.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the synthesis of natural products. By acting as a reagent in these synthesis processes, this compound contributes to the production of sterols, trisporic acids, and terpenoids .
Biochemical Analysis
Biochemical Properties
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating the synthesis of complex organic molecules. For instance, it is involved in the synthesis of sterols and terpenoids, where it acts as a key intermediate . The compound’s interactions with enzymes such as cyclohexenone reductase and other oxidoreductases are crucial for its role in these biochemical pathways . These interactions typically involve the reduction or oxidation of the compound, leading to the formation of more complex structures.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the synthesis of sterols and terpenoids suggests that it may impact lipid metabolism and membrane synthesis . Additionally, its interactions with cellular enzymes can lead to changes in metabolic flux and the regulation of metabolic pathways . These effects are essential for maintaining cellular homeostasis and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, facilitating their catalytic activity. For example, its interaction with cyclohexenone reductase involves the reduction of the compound, leading to the formation of reduced intermediates . These intermediates can then participate in further biochemical reactions, contributing to the synthesis of complex organic molecules. Additionally, the compound may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with a boiling point of 268-272°C and a density of 1.078 g/mL at 25°C . Prolonged exposure to light and air can lead to its degradation, affecting its efficacy in biochemical reactions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to facilitate the synthesis of sterols and terpenoids without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including disruptions in cellular metabolism and enzyme activity . These threshold effects highlight the importance of careful dosage regulation in experimental settings to avoid potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the synthesis of sterols and terpenoids . The compound interacts with enzymes such as cyclohexenone reductase and other oxidoreductases, facilitating the reduction and oxidation reactions necessary for the formation of these complex molecules . Additionally, the compound’s role in lipid metabolism suggests that it may influence metabolic flux and the levels of various metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can participate in biochemical reactions. The compound’s distribution is also influenced by its physicochemical properties, such as its density and refractive index . These properties determine how the compound is absorbed, distributed, and metabolized within biological systems.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . For example, its interactions with enzymes and proteins in the endoplasmic reticulum and mitochondria are essential for its role in lipid metabolism and energy production . These localization mechanisms ensure that the compound is available at the right place and time to participate in biochemical reactions.
Preparation Methods
The synthesis of ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate involves several steps. One common method starts with the reaction of methylene iodide and two equivalents of ethyl acetoacetate in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane . This precursor is then treated with a base to induce cyclization, followed by heating to generate the final product . Industrial production methods often involve similar steps but are optimized for larger-scale synthesis.
Chemical Reactions Analysis
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different cyclohexanone derivatives.
Substitution: The compound can undergo substitution reactions, such as alkylation, to form various substituted cyclohexenones.
Common reagents used in these reactions include pyrrolidinium acetate, pyrrolidine, and hydrogen chloride . Major products formed from these reactions include alkyl 2-methyl-4-oxocyclohex-2-enecarboxylates and esters of 4-pyrrolidino-2-methyl-cyclohexa-1,3-dienecarboxylic acid .
Scientific Research Applications
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate is used extensively in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a reagent in the synthesis of natural products, such as sterols and terpenoids.
Biology: The compound is used in the study of biochemical pathways and enzyme reactions.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active compounds.
Industry: The compound is used in the production of various chemicals and materials.
Comparison with Similar Compounds
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate can be compared with other similar compounds, such as:
Ethyl 4-oxocyclohex-2-enecarboxylate: This compound has a similar structure but lacks the methyl group at the 2-position.
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group.
Butyl 2-methyl-4-oxocyclohex-2-enecarboxylate: This compound has a butyl ester group instead of an ethyl ester group.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and selectivity in various chemical reactions .
Properties
IUPAC Name |
ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h6,9H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTANIMRIRCCOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)C=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801029631 | |
Record name | Ethyl 2-methyl-4-oxo-2-cyclohexene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801029631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear dark yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20009 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
487-51-4 | |
Record name | Ethyl 2-methyl-4-oxo-2-cyclohexene-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=487-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Carbethoxy-3-methyl-2-cyclohexen-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 487-51-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60294 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-methyl-4-oxo-2-cyclohexene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801029631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.962 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CARBETHOXY-3-METHYL-2-CYCLOHEXEN-1-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QME6N6BKP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic applications of Hagemann's ester in organic chemistry?
A1: Hagemann's ester (Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate) serves as a versatile building block in organic synthesis, particularly for constructing alkyl-substituted cyclohexenones. Its structure allows for various modifications, including:
- Alkylation: Hagemann's ester can be alkylated at the C-1 and C-3 positions. [, , ] The ratio of C-1 to C-3 alkylation can be influenced by reaction conditions and the nature of the electrophile. For instance, Michael reactions with Hagemann's ester generally yield a higher proportion of C-1 alkylated products compared to simple alkylations using alkyl halides.
- Derivatization: The ester functionality can be readily converted to other functional groups, expanding the synthetic utility of Hagemann's ester.
- Cyclization Reactions: Hagemann's ester can undergo regioselective cyclizations under specific conditions to yield various cyclic compounds. For example, in the presence of pyrrolidinium acetate, it cyclizes to form alkyl 2-methyl-4-oxocyclohex-2-enecarboxylates.
Q2: How does the substitution pattern of Hagemann's ester influence its reactivity towards aryl-lead triacetates?
A2: Research indicates that the presence and position of substituents on the Hagemann's ester ring system significantly impact its reactivity with aryl-lead triacetates.
- Unsubstituted and C-1 substituted derivatives: Both this compound (Hagemann's ester) (7) and Ethyl 4-oxocyclohex-2-enecarboxylate (10a) undergo regioselective arylation predominantly at the C-1 position.
- C-3 substituted derivatives: Compounds bearing substituents at the C-3 position exhibit lower yields and a loss of regioselectivity. For instance, compounds with C-3 substituents (14) and (16) show arylation at both C-1 and C-3.
- C-6 substituted derivatives: Similar to C-3 substituted derivatives, the presence of a methyl group at the C-6 position also results in arylation at both C-1 and C-3.
Q3: What is a notable improvement in the synthesis of Hagemann's ester?
A3: Researchers have developed an improved procedure for synthesizing Hagemann's ester, enhancing its accessibility for various applications. While the specific details of this improved method were not elaborated upon in the provided abstracts, it signifies an important advancement in optimizing the synthesis of this valuable compound. This improved synthesis likely offers advantages such as higher yields, milder reaction conditions, or a more environmentally friendly approach compared to previous methods.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.